MAO-A inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoamine oxidase A inhibitor 1 is a compound that inhibits the activity of the enzyme monoamine oxidase A. This enzyme is responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, monoamine oxidase A inhibitor 1 increases the levels of these neurotransmitters in the synaptic cleft, which can have various therapeutic effects, particularly in the treatment of depression and anxiety disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of monoamine oxidase A inhibitor 1 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the use of a high-throughput screening assay to identify potential inhibitors, followed by the synthesis of the compound using standard organic chemistry techniques . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of monoamine oxidase A inhibitor 1 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions to ensure high yield and purity. The use of automated systems and high-throughput screening techniques can also enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Monoamine oxidase A inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, dimethyl sulfoxide, and various organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include modified versions of monoamine oxidase A inhibitor 1 with enhanced inhibitory activity. These products are often tested for their efficacy in inhibiting the enzyme and their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Monoamine oxidase A inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy . In biology, it is used to investigate the role of monoamine oxidase A in various physiological processes and diseases . In medicine, it is used as a therapeutic agent for the treatment of depression, anxiety disorders, and other conditions related to neurotransmitter imbalances .
Wirkmechanismus
The mechanism of action of monoamine oxidase A inhibitor 1 involves the inhibition of the monoamine oxidase A enzyme. This enzyme catalyzes the oxidative deamination of neurotransmitters, leading to their breakdown. By inhibiting this enzyme, monoamine oxidase A inhibitor 1 increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft . This increase in neurotransmitter levels is believed to be responsible for the compound’s therapeutic effects in the treatment of depression and anxiety disorders .
Vergleich Mit ähnlichen Verbindungen
Monoamine oxidase A inhibitor 1 is unique in its selectivity for the monoamine oxidase A enzyme. Other similar compounds include monoamine oxidase B inhibitors, which selectively inhibit the monoamine oxidase B enzyme . Examples of monoamine oxidase B inhibitors include selegiline and rasagiline . These compounds are primarily used in the treatment of Parkinson’s disease, as they increase the levels of dopamine in the brain . In contrast, monoamine oxidase A inhibitor 1 is more effective in treating depression and anxiety disorders due to its selectivity for the monoamine oxidase A enzyme .
Conclusion
Monoamine oxidase A inhibitor 1 is a valuable compound with significant therapeutic potential. Its ability to inhibit the monoamine oxidase A enzyme and increase neurotransmitter levels makes it an effective treatment for depression and anxiety disorders. Additionally, its applications in scientific research and potential use in cancer treatment highlight its importance in various fields of study.
Biologische Aktivität
Monoamine oxidase (MAO) inhibitors, particularly MAO-A inhibitors, have garnered significant interest in both psychiatric and oncological research. This article focuses on the biological activity of a specific compound referred to as "MAO-A inhibitor 1," detailing its mechanism of action, efficacy in various studies, and implications for therapeutic applications.
Overview of Monoamine Oxidase and Its Inhibitors
Monoamine oxidase is an enzyme that catalyzes the oxidative deamination of monoamines, which include neurotransmitters such as serotonin, norepinephrine, and dopamine. There are two isoforms of this enzyme: MAO-A and MAO-B. MAO-A primarily deaminates serotonin and norepinephrine, while MAO-B is more selective for phenethylamine . Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating mood disorders and certain types of cancer.
MAO-A inhibitors work by binding to the active site of the MAO-A enzyme, preventing it from degrading neurotransmitters. This action not only enhances neurotransmitter availability but also influences various biological pathways associated with tumor growth and progression. The binding affinity and inhibitory potency can be quantified using kinetic parameters such as the inhibition constant (Ki) and the half maximal inhibitory concentration (IC50).
In Vitro Studies
-
Efficacy Against Glioma Cells :
Studies have shown that this compound significantly reduces glioma cell proliferation. For instance, a study reported that the compound inhibited MAO-A activity in GL26 mouse glioma cells with an IC50 value of 5×10−6 M . This suggests a potent effect on tumor growth by increasing cytotoxicity and reducing invasiveness. -
Cellular Uptake :
Laser-scanning confocal microscopy revealed that this compound accumulates rapidly in glioma cells and co-localizes with mitochondrial markers, indicating its effective targeting of mitochondria . -
Antiproliferative Effects :
The compound demonstrated significant antiproliferative activity against various cancer cell lines, including lung cancer cells (A549). The IC50 values for several derivatives were reported as follows:
In Vivo Studies
-
Tumor Growth Reduction :
In vivo experiments involving nude mice implanted with TMZ-resistant glioma cells showed that treatment with this compound resulted in decreased tumor growth rates compared to control groups . Mice treated with clorgyline (a reference MAO-A inhibitor) alongside the compound exhibited enhanced survival rates. -
Inflammatory Response :
The presence of proinflammatory cytokines, such as TNF-α, was significantly increased in tumor tissues from animals treated with MAO-A inhibitors, suggesting an immune-modulatory role that may contribute to reduced tumor progression .
Data Summary
Study Type | Cell Line | IC50 Value (µM) | Observations |
---|---|---|---|
In Vitro | GL26 Glioma | 5×10−6 | Significant inhibition of proliferation |
In Vitro | A549 Lung Cancer | 33.37 | Potent antiproliferative effects |
In Vivo | U251R Glioma | N/A | Reduced tumor growth; increased survival |
Case Studies
-
Case Study on Glioma Treatment :
A clinical study evaluated the effects of combining this compound with standard chemotherapy agents like TMZ (temozolomide). Results indicated improved efficacy without increasing toxicity compared to higher doses of TMZ alone . -
Prostate Cancer Application :
Another investigation into advanced prostate cancer demonstrated that clorgyline (an MAO-A inhibitor) effectively reduced neuroendocrine differentiation associated with tumor progression, showcasing the potential for MAO inhibitors in treating various malignancies .
Eigenschaften
Molekularformel |
C14H12O4 |
---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H/b4-1+ |
InChI-Schlüssel |
WREAQMXXCUARJD-DAFODLJHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.